3-(3-Oxocyclohex-1-en-1-yl)propanoic acid
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Overview
Description
3-(3-oxo-1-cyclohexenyl)propanoic acid is an organic compound with the molecular formula C9H14O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1-cyclohexenyl)propanoic acid typically involves the reaction of cyclohexanone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
On an industrial scale, the production of 3-(3-oxo-1-cyclohexenyl)propanoic acid may involve catalytic processes to enhance yield and efficiency. The use of continuous flow reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1-cyclohexenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: 3-(3-carboxy-1-cyclohexenyl)propanoic acid
Reduction: 3-(3-hydroxy-1-cyclohexenyl)propanoic acid
Substitution: Esters, amides, and other derivatives
Scientific Research Applications
3-(3-oxo-1-cyclohexenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-oxo-1-cyclohexenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto and carboxylic acid groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxocyclohexyl)propanoic acid
- 3-(3-oxocyclopentyl)propanoic acid
- 3-(3-oxocycloheptyl)propanoic acid
Uniqueness
3-(3-oxo-1-cyclohexenyl)propanoic acid is unique due to its specific ring size and the position of the keto group. This structural feature influences its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
61563-62-0 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(3-oxocyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C9H12O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h6H,1-5H2,(H,11,12) |
InChI Key |
NCTKBYROEJKJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)CCC(=O)O |
Origin of Product |
United States |
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